6-Methylergoline-8-carboxylic acid chemical properties
6-Methylergoline-8-carboxylic acid chemical properties
An In-Depth Technical Guide to the Chemical Properties of 6-Methylergoline-8-carboxylic Acid
Authored by a Senior Application Scientist
Foreword
In the landscape of medicinal chemistry and neuropharmacology, the ergoline scaffold stands as a privileged structure, a testament to nature's ingenuity and a fertile ground for synthetic exploration. Among the myriad of its derivatives, 6-Methylergoline-8-carboxylic acid emerges not as an end-product, but as a crucial nexus—a foundational building block from which a new generation of potent and selective therapeutics can be engineered. This guide is intended for the discerning researcher, the drug development professional who understands that a profound comprehension of a starting material's chemical soul is paramount to the success of any synthetic endeavor. We will dissect the nuanced chemical properties of this molecule, not merely as a collection of data points, but as a narrative of reactivity, stability, and potential, grounded in the principles of synthetic chemistry and therapeutic design.
Core Molecular Architecture and Physicochemical Identity
6-Methylergoline-8-carboxylic acid, also known by its synonym 9,10-Dihydrolysergic acid, is a synthetic derivative of the naturally occurring ergot alkaloids.[1][2] Its fundamental structure is the tetracyclic ergoline framework, which imparts a rigid, three-dimensional conformation.[1] This rigidity is a key determinant of its high affinity for various biological receptors, particularly within the dopamine and serotonin systems.[1] The defining features of this molecule are a methyl group affixed at the N6 position and a carboxylic acid group at the C8 position, in the β-configuration.[1] This specific stereochemistry is critical for its utility as a synthetic precursor.
Caption: 2D Structure of 6-Methylergoline-8-carboxylic acid
Key Physicochemical and Identifier Data
For ease of reference and unambiguous identification, the core physicochemical properties and identifiers are summarized below. These data form the foundational parameters for experimental design, from solubility testing to analytical method development.
| Property | Value | Source |
| IUPAC Name | (6aR,9R,10aR)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxylic acid | PubChem[2] |
| CAS Number | 5878-43-3 | PubChem[2] |
| Molecular Formula | C₁₆H₁₈N₂O₂ | PubChem[2] |
| Molecular Weight | 270.33 g/mol | PubChem[2] |
| Appearance | White solid powder | Bloom Tech[3] |
| Solubility | Not easily soluble in water; soluble in ethanol and dimethyl sulfoxide (DMSO). | Bloom Tech[3] |
| XLogP3 | -0.4 | PubChem[2] |
| Hydrogen Bond Donors | 2 | PubChem[2] |
| Hydrogen Bond Acceptors | 3 | PubChem[2] |
Chemical Reactivity and Stability Profile
The reactivity of 6-Methylergoline-8-carboxylic acid is dominated by the interplay between the indole amine, the tertiary amine at N6, and the carboxylic acid at C8. Understanding these reactive sites is fundamental to its application as a synthetic intermediate.
The Carboxylic Acid Moiety: A Handle for Derivatization
The C8-carboxylic acid is the primary site for synthetic modification. Its acidic nature allows for a range of classical transformations, providing the gateway to amides, esters, and other derivatives which are often the ultimate therapeutic agents.
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Esterification: The carboxylic acid readily undergoes esterification with various alcohols under acidic conditions.[3] This is a common strategy to enhance lipophilicity and potentially modify pharmacokinetic profiles. For instance, reaction with methanol yields the corresponding methyl ester.[4]
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Amide Coupling: This is arguably the most critical reaction for this molecule. Coupling with a diverse array of primary and secondary amines, facilitated by standard peptide coupling reagents (e.g., N,N'-Carbonyldiimidazole), generates the corresponding carboxamides.[5] Many potent dopaminergic and serotonergic drugs, such as Cabergoline, are ergoline-8-carboxamides.
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Reduction: The carboxyl group can be reduced to a primary alcohol using strong reducing agents.[3] This opens another avenue for derivatization.
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Carboxylation and Cleavage: The molecule can undergo carboxylation reactions, for instance with NaNO₂, to yield nitroso compounds.[3] Under harsh conditions of strong acid or base, cleavage reactions can occur, highlighting the limits of its stability.[3]
Stability Considerations
While generally stable, 6-Methylergoline-8-carboxylic acid is susceptible to degradation under certain conditions. Exposure to light, high humidity, and elevated temperatures can lead to decomposition.[3] Therefore, proper storage in a cool, dry, and dark environment is essential to maintain its integrity and purity for synthetic applications.
Caption: Key reactions of the C8-carboxylic acid group.
Synthesis Strategies: From Classic Routes to Modern Innovations
The synthesis of 6-Methylergoline-8-carboxylic acid has evolved significantly. While classical methods have been established, they often involve multiple steps and harsh reaction conditions.[6] Modern synthetic chemistry offers more elegant and efficient solutions.
Overview of Synthetic Approaches
Historically, the synthesis relied on semi-synthetic modifications of ergot alkaloid precursors.[6] Contemporary research focuses on improving efficiency, selectivity, and sustainability.
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Classical Routes: These multi-step processes often start from complex natural products and can involve hazardous reagents and solvents, making them less ideal from a green chemistry perspective.[6]
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Biocatalysis: A promising modern approach utilizes enzymes, such as cytochrome P450 monooxygenases, to perform highly specific transformations.[6] These biocatalysts can selectively introduce the N6-methyl group and oxidize the precursor to the desired carboxylic acid under mild conditions.[6]
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Transition Metal-Catalyzed Reactions: Catalysts based on palladium or ruthenium have been employed to construct the ergoline core with high selectivity and under milder conditions than classical methods.[6]
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Green Chemistry and Flow Techniques: The principles of green chemistry are being applied by exploring safer solvents like ionic liquids and developing continuous flow processes.[6] Flow chemistry, in particular, can offer better control over reaction parameters, leading to improved yields and safety.[6]
Caption: Conceptual overview of synthetic routes.
Applications in Drug Discovery and Materials Science
The primary value of 6-Methylergoline-8-carboxylic acid lies in its role as a versatile intermediate.[1]
Central Nervous System (CNS) Drug Development
This molecule is a cornerstone for the synthesis of compounds targeting neurological and psychiatric disorders.[1] By modifying the C8-carboxylic acid, researchers can systematically tune the pharmacological properties of the resulting derivatives. These derivatives often act as potent agonists or antagonists at dopamine and 5-hydroxytryptamine (serotonin) receptors.[1] This has led to the development of treatments for:
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Parkinson's Disease: Where dopamine agonists are a key therapeutic strategy.
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Migraine: Targeting serotonin receptors to alleviate symptoms.[1]
Materials Science Applications
Beyond pharmaceuticals, the unique structure of this compound has found applications in materials science.[1]
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Flame Retardants: Its derivatives have been used as phosphorus-nitrogen synergistic flame retardants.[1]
-
Polymer Additives: It can be grafted onto polymers to act as a compatibilizer in polymer blends, significantly improving mechanical properties like impact and tensile strength.[1]
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Nanotechnology: The carboxylic acid group can coordinate with the surface of quantum dots, enhancing their stability.[1] It has also been used as a template in the synthesis of metal-organic frameworks (MOFs) like ZIF-8, leading to materials with high surface area for applications such as CO₂ capture.[1]
Analytical Protocols: Ensuring Purity and Identity
The structural confirmation and purity assessment of 6-Methylergoline-8-carboxylic acid and its derivatives are critical. While specific spectral data is proprietary to individual labs, the standard analytical workflow relies on a combination of spectroscopic and chromatographic techniques.
Standard Analytical Workflow
-
High-Performance Liquid Chromatography (HPLC):
-
Objective: To determine purity and quantify the compound.
-
Typical Mobile Phase: A gradient of acetonitrile and water with an additive like formic acid or trifluoroacetic acid to ensure good peak shape for the acidic analyte.
-
Stationary Phase: C18 reverse-phase column.
-
Detection: UV detection, typically in the range of 220-320 nm, leveraging the chromophore of the indole ring system.
-
-
Mass Spectrometry (MS):
-
Objective: To confirm molecular weight and elemental composition.
-
Ionization Technique: Electrospray Ionization (ESI) is commonly used, typically in positive ion mode to observe the [M+H]⁺ ion.
-
Expected m/z: For C₁₆H₁₈N₂O₂, the exact mass is 270.1368, leading to an expected [M+H]⁺ ion at m/z 271.1441.[1]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: Unambiguous structural elucidation.
-
¹H NMR: Will show characteristic signals for the aromatic protons of the indole ring, the aliphatic protons of the ergoline skeleton, and the N-methyl group.
-
¹³C NMR: Will confirm the number of unique carbon environments, including the carbonyl carbon of the carboxylic acid.
-
2D NMR (COSY, HSQC, HMBC): Used to establish connectivity and finalize the structural assignment.
-
Safety and Handling Protocols
As with any active chemical compound, proper handling is essential. According to the Globally Harmonized System (GHS) classifications, 6-Methylergoline-8-carboxylic acid presents several hazards.
-
Hazard Identification:
Recommended Handling Procedures
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[7]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles.[7]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).[7]
-
Respiratory Protection: If dust formation is likely or ventilation is inadequate, a full-face respirator should be used.[7]
-
Body Protection: Wear a lab coat or impervious clothing.[7]
-
-
First Aid Measures:
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.[7]
-
Skin Contact: Wash off immediately with soap and plenty of water.[7]
-
Eye Contact: Rinse with pure water for at least 15 minutes.[7]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[7]
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References
- Shaanxi Bloom Tech Co., Ltd. (n.d.). 6-methylergoline-8beta-carboxylic Acid CAS 5878-43-3.
- Bloom Tech. (2023, April 4). What is 6-methylergoline-8beta-carboxylic Acid.
- Chemsrc. (2025, August 25). (8β)-6-Methylergoline-8-carboxamide | CAS#:2410-19-7.
- PubChemLite. (n.d.). 6-methyl-ergoline-8-carboxylic acid methyl ester (C17H20N2O2).
- ChemicalBook. (n.d.). 6-methyl-ergoline-8-carboxylic acid methyl ester.
- PubChem. (2025, September 27). (8beta)-6-Methylergoline-8-carboxylic acid | C16H18N2O2 | CID 12940526.
- PubChem. (n.d.). 6-Methyl-ergoline-8-carboxylic acid methyl ester | C17H20N2O2 | CID 12727280.
- Bloom Tech. (2024, April 9). What Are The Synthetic Routes For 6-Methylergoline-8β-Carboxylic Acid?.
- ChemicalBook. (2023, May 19). 6-METHYL-ERGOLINE-8-CARBOXYLIC ACID METHYL ESTER - Safety Data Sheet.
- Benchchem. (n.d.). Methyl dihydrolysergate | 35470-53-2.
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